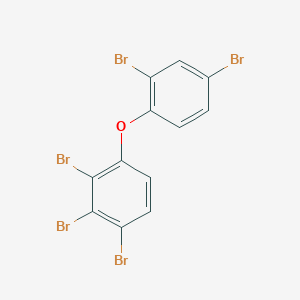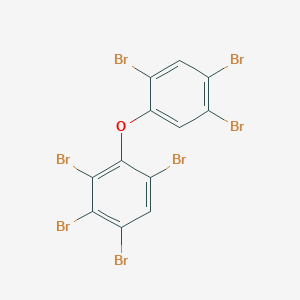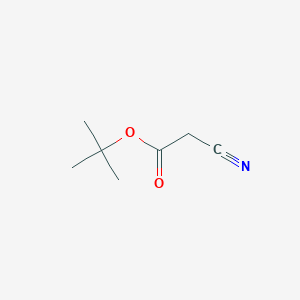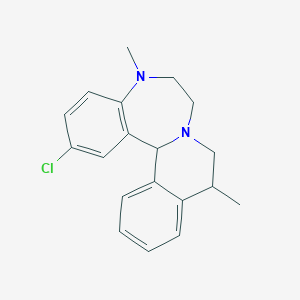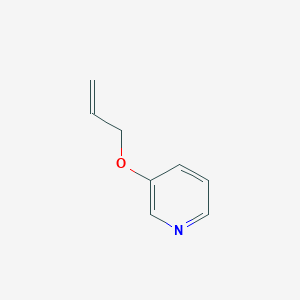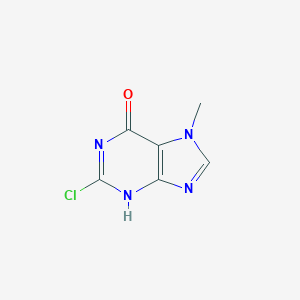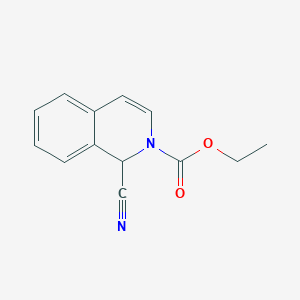
2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester (IQCE) is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. IQCE is a derivative of isoquinoline, a heterocyclic organic compound that is commonly found in many natural products and pharmaceuticals. In
Wirkmechanismus
The mechanism of action of 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemische Und Physiologische Effekte
2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been shown to exhibit antioxidant and neuroprotective effects. It has also been found to modulate the expression of certain genes and proteins involved in cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been found to exhibit low toxicity in animal studies, making it a safe candidate for further research. However, one limitation of using 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester and to determine its efficacy in animal models and clinical trials. Additionally, 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester could be further modified to improve its solubility and bioavailability, which would enhance its potential as a drug candidate. Finally, 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester could be used as a lead compound for the development of new isoquinoline derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester involves the reaction of isoquinoline with ethyl cyanoacetate in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain the pure compound. This synthesis method has been reported in several scientific journals and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been extensively studied for its potential applications in drug development. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been found to exhibit potent anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
17954-22-2 |
|---|---|
Produktname |
2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester |
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
ethyl 1-cyano-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)15-8-7-10-5-3-4-6-11(10)12(15)9-14/h3-8,12H,2H2,1H3 |
InChI-Schlüssel |
DCPDHZLDXSZNNW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CC2=CC=CC=C2C1C#N |
Kanonische SMILES |
CCOC(=O)N1C=CC2=CC=CC=C2C1C#N |
Andere CAS-Nummern |
17954-22-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



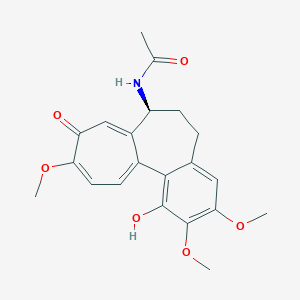
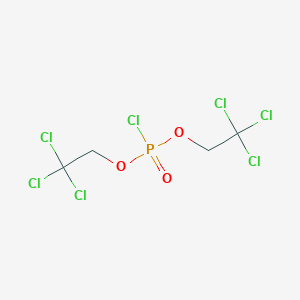
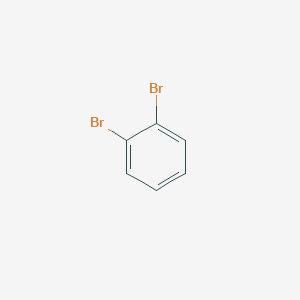
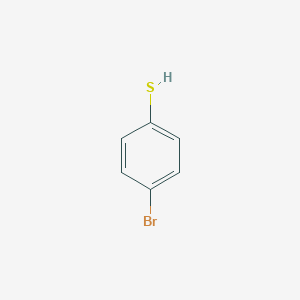
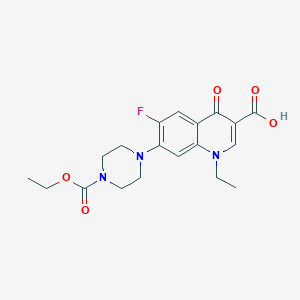
![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)
